molecular formula C14H22N2OS B4903372 5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide

5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide

Cat. No.: B4903372
M. Wt: 266.40 g/mol
InChI Key: ZDBBOBPTCCEMQD-UHFFFAOYSA-N
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Description

5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene carboxamides Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Future Directions

The future directions for research on “N-(1-isopropyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide” could involve further investigation into its potential biological activities, synthesis methods, and safety profile. As mentioned earlier, a related compound has shown promise as an inhibitor against Influenza A Virus (IAV) entry . This suggests that “N-(1-isopropyl-4-piperidinyl)-5-methyl-2-thiophenecarboxamide” and similar compounds could be of interest in antiviral research.

Mechanism of Action

Target of Action

The primary target of 5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration .

Mode of Action

Pralsetinib acts as a highly potent and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that are mediated by RET, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of RET by Pralsetinib affects several biochemical pathways. RET is involved in multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are critical for cell growth and survival . By inhibiting RET, Pralsetinib disrupts these pathways, leading to the suppression of tumor growth .

Pharmacokinetics

It is known to be soluble in dmso, indicating that it may have good absorption and distribution characteristics . The compound’s bioavailability, metabolism, and excretion properties would need further investigation.

Result of Action

The inhibition of RET by Pralsetinib leads to a decrease in cell proliferation and survival, particularly in cancer cells that harbor RET mutations . This results in the suppression of tumor growth . In preclinical studies, Pralsetinib has shown efficacy in inhibiting tumor growth in various RET-driven cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with 1-(propan-2-yl)piperidine-4-amine. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives

Scientific Research Applications

5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenylethyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
  • N-methyl-(5-pyrid-4-ylthien-2-yl)methylamine

Uniqueness

5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the piperidine moiety

Properties

IUPAC Name

5-methyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-10(2)16-8-6-12(7-9-16)15-14(17)13-5-4-11(3)18-13/h4-5,10,12H,6-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBBOBPTCCEMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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